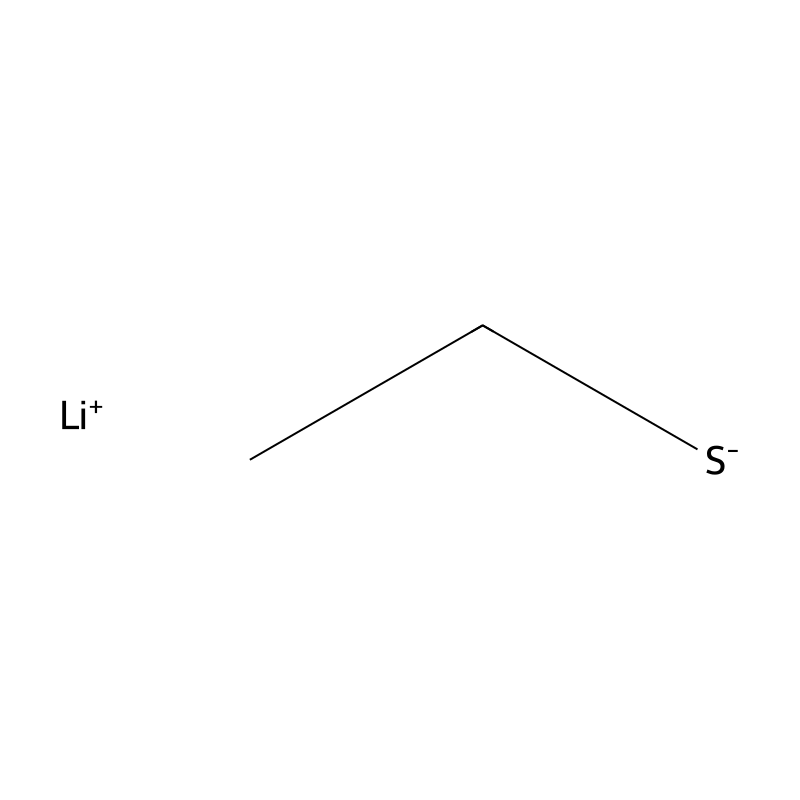

Lithium thioethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Lithium thioethoxide can act as a nucleophile in organic synthesis reactions. Nucleophiles are electron-rich species that are attracted to electron-deficient centers. Researchers have explored its use in the formation of carbon-sulfur bonds, which are crucial building blocks in many organic molecules ().

Precursor for Thin Film Deposition

Similar to lithium ethoxide, there is some investigation into using lithium thioethoxide as a precursor for depositing thin films through chemical vapor deposition (CVD) techniques. This could potentially lead to applications in areas like photovoltaics or development of new functional materials ().

Lithium thioethoxide is an organolithium compound with the molecular formula C₂H₅LiS and a molecular weight of approximately 68.1 g/mol. It is characterized as a white solid that is highly reactive, particularly with moisture and air. This compound is notable for its role as a nucleophile in organic synthesis, where it participates in various

Lithium thioethoxide acts primarily as a nucleophile in organic reactions. Its reactivity allows it to engage in several types of chemical transformations:

- Nucleophilic Substitution: It can replace halides in alkyl halides, forming thioether products.

- Cleavage of Aryl Methyl Ethers: The compound has been identified as an efficient reagent for the cleavage of aryl methyl ethers, demonstrating its utility in synthetic organic chemistry .

- Formation of Lithium Salts: When reacted with acids, lithium thioethoxide can form lithium salts and release hydrogen sulfide gas.

These reactions highlight its versatility and importance in synthetic pathways.

Lithium thioethoxide can be synthesized through several methods:

- Reaction of Lithium Hydride with Ethanethiol: This method involves the direct reaction between lithium hydride and ethanethiol.

- Reaction with Butyllithium: A common laboratory method involves reacting ethanethiol with butyllithium in a non-polar solvent such as hexane, producing lithium thioethoxide efficiently .

- Microwave-Assisted Techniques: Recent developments have introduced microwave-assisted synthesis methods that enhance reaction rates and yields .

These methods demonstrate the compound's accessibility for research and industrial applications.

Lithium thioethoxide has several applications primarily within organic synthesis:

- Nucleophilic Agent: It is frequently used as a nucleophile in various organic reactions, facilitating the formation of new carbon-sulfur bonds.

- Chemical Research: The compound serves as a reagent in laboratories for synthesizing complex organic molecules.

- Potential Use in Battery Technology: Given its lithium content, there is ongoing research into its potential applications in energy storage systems, although this area remains largely exploratory.

Lithium thioethoxide shares similarities with other organolithium compounds but possesses unique characteristics due to its sulfur component. Below is a comparison with similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Sodium thioethoxide | C₂H₅NaS | Less reactive than lithium thioethoxide |

| Potassium thioethoxide | C₂H₅KS | Higher reactivity than sodium but lower than lithium |

| Lithium ethoxide | C₂H₅LiO | Contains oxygen instead of sulfur; different reactivity |

Lithium thioethoxide stands out due to its high nucleophilicity and specific applications in organic synthesis that are not shared by these other compounds.

Lithium thioethoxide (LiC₂H₅S) is synthesized via nucleophilic reactions between ethanethiol (C₂H₅SH) and lithium-containing reagents under controlled conditions. The most widely documented laboratory method involves treating ethanethiol with n-butyllithium (n-BuLi) in anhydrous hexane at low temperatures (0–25°C). The reaction proceeds as follows:

$$

\text{C}2\text{H}5\text{SH} + \text{ }n\text{-BuLi} \rightarrow \text{LiC}2\text{H}5\text{S} + \text{ }n\text{-BuH}

$$

Key steps include:

- Inert Atmosphere: Reactions are conducted under argon or nitrogen to prevent oxidation or moisture ingress.

- Temperature Control: The exothermic reaction is moderated by cooling to 0°C during reagent addition.

- Precipitation: Lithium thioethoxide forms as a white precipitate, which is isolated via solvent evaporation or filtration.

Table 1: Common Solvents and Reagents in Laboratory Synthesis

| Component | Role | Example Sources |

|---|---|---|

| n-BuLi | Lithium donor | |

| Ethanethiol | Thiol precursor | |

| Hexane | Reaction medium |

Alternative methods include using lithium metal directly, though this requires prolonged reaction times and higher temperatures.

Industrial Manufacturing and Scalability Challenges

Scaling lithium thioethoxide production presents challenges due to its sensitivity to air, moisture, and the hazardous nature of reagents. Industrial processes face the following hurdles:

- Reagent Handling: Bulk use of n-BuLi and ethanethiol necessitates explosion-proof facilities and specialized equipment to manage flammability and toxicity.

- Continuous Processing: Batch methods dominate lab synthesis, but transitioning to continuous flow reactors could improve yield and safety. Pilot studies demonstrate microreactors reduce reaction times from hours to minutes.

- Cost Efficiency: High purity requirements inflate costs; recycling solvents like hexane is critical for economic viability.

Table 2: Lab vs. Industrial Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 1–2 hours | Optimized to minutes |

| Yield | 75–97% | ~90% (pilot data) |

| Key Challenge | Moisture control | Scalable solvent recovery |

Purification and Isolation Techniques

Post-synthesis, lithium thioethoxide is purified through:

- Precipitation: The compound is filtered from hexane and washed with dry diethyl ether to remove residual reagents.

- Vacuum Drying: Traces of solvent are removed under high vacuum at 25–60°C.

- Storage: The hygroscopic solid is stored under inert gas (argon) in sealed containers to prevent decomposition.

Advanced techniques include recrystallization from tetrahydrofuran (THF)-hexane mixtures, though this is less common due to the compound’s reactivity. Analytical methods such as NMR and elemental analysis validate purity, with $$ ^1\text{H} $$ NMR (DMSO-d₆) showing characteristic peaks at δ 1.06 (t, CH₃) and 2.27 (q, CH₂).

Critical Consideration: Avoid aqueous workup, as lithium thioethoxide reacts violently with water, releasing hydrogen sulfide.

Lithium thioethoxide represents a fundamental organolithium thiolate compound that exhibits distinctive molecular geometry and bonding characteristics typical of main group organometallic compounds. The systematic investigation of its structural features provides crucial insights into the behavior of lithium-sulfur bonding interactions and their role in determining molecular properties and solid-state organization.

Molecular Geometry and Bonding Interactions

The molecular structure of lithium thioethoxide is characterized by the fundamental lithium-sulfur interaction that defines its chemical behavior and physical properties. The compound exists with the molecular formula $$C2H5LiS$$ and molecular weight of 68.1 g/mol [1] [2]. The basic structural unit consists of a lithium cation electrostatically bound to an ethanethiolate anion, with the sulfur atom serving as the primary coordination site for the lithium center [2].

The lithium-sulfur bond in lithium thioethoxide exhibits predominantly ionic character, consistent with the significant electronegativity difference between lithium (0.98) and sulfur (2.58). However, theoretical studies on related organolithium compounds suggest that these bonds possess some degree of covalent character through orbital overlap [3] [4]. The lithium atom typically adopts a coordination environment that maximizes electrostatic stabilization while minimizing steric repulsion from the organic substituents.

Computational studies on related lithium-sulfur systems indicate that lithium-sulfur bond lengths in organolithium thiolates typically range from approximately 2.4 to 2.6 Å, depending on the coordination environment and aggregation state [3] [4]. The coordination geometry around the lithium center in simple thiolates is often distorted tetrahedral when additional donor ligands are present, or can adopt lower coordination numbers in unsolvated aggregates.

The ethanethiolate ligand adopts a conformation that minimizes steric interactions while maximizing bonding efficiency. The carbon-sulfur bond length in the ethyl group maintains typical values observed in organic thioethers, approximately 1.82 Å, while the sulfur maintains sp³ hybridization to accommodate the lithium coordination [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₅LiS | [1] [2] |

| Molecular Weight | 68.1 g/mol | [1] [2] |

| Melting Point | 316-333°C | [1] [5] |

| Physical Form | White solid | |

| Typical Li-S Bond Length | 2.4-2.6 Å | [3] [4] |

Crystallographic Analysis of Solid-State Configurations

Lithium thioethoxide demonstrates complex aggregation behavior in the solid state, characteristic of organolithium compounds that lack sufficient steric bulk to prevent intermolecular association. The crystallographic analysis of related lithium thiolate systems provides valuable insights into the expected solid-state structure of lithium thioethoxide [3] [7] [8].

Based on structural studies of analogous lithium thiolate compounds, lithium thioethoxide is expected to exist as oligomeric aggregates in the solid state. The aggregation pattern is influenced by the relatively small size of the ethyl substituent, which provides insufficient steric hindrance to prevent lithium-sulfur bridging interactions. Comparative studies of lithium thiolates demonstrate that smaller alkyl groups promote higher degrees of aggregation, while bulky substituents favor lower aggregation states [3] [8].

The crystal structure is likely to feature lithium-sulfur bridging arrangements that form cyclic or chain-like oligomers. Studies of structurally related compounds such as lithium benzyl thiolate reveal the formation of folded ladder polymers with lithium-sulfur rungs, while lithium phenyl thiolate forms infinite chains [8]. For lithium thioethoxide, intermediate aggregation states such as tetramers or hexamers are anticipated based on the steric requirements of the ethyl group.

The solid-state structure exhibits characteristic features of organolithium aggregates, including multiple lithium coordination environments and bridging thiolate ligands. Each lithium center typically achieves tetrahedral coordination through interactions with multiple sulfur atoms from different thiolate units, consistent with lithium's preference for four-coordinate geometries [9] [3].

Crystallographic parameters for related lithium thiolate compounds demonstrate that these systems crystallize in common space groups such as monoclinic or triclinic systems, with unit cell dimensions that reflect the oligomeric nature of the aggregates [3]. The packing arrangements are governed by maximizing lithium-sulfur contacts while accommodating the steric requirements of the organic substituents.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of lithium thioethoxide. The ⁷Li nuclear magnetic resonance spectrum is particularly informative for characterizing the lithium coordination environment and aggregation state [10] [11] [12].

Lithium nuclear magnetic resonance chemical shifts for lithium thioethoxide are expected to fall within the typical range observed for organolithium compounds, approximately -9 to +3 ppm relative to lithium chloride standards [10]. The exact chemical shift depends on the aggregation state, with monomeric species typically exhibiting different chemical shifts compared to oligomeric aggregates. Variable temperature nuclear magnetic resonance studies would reveal dynamic exchange processes between different aggregation states [13].

¹H nuclear magnetic resonance spectroscopy provides information about the ethyl group conformation and dynamics. The methylene protons adjacent to sulfur typically appear as a quartet around 2.5-3.0 ppm, while the methyl group appears as a triplet around 1.2-1.5 ppm [13]. The coupling pattern and chemical shifts are influenced by the coordination of the thiolate to lithium, which affects the electronic environment of the adjacent protons.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the ethyl group, with the carbon adjacent to sulfur appearing at approximately 25-30 ppm and the terminal methyl carbon around 15-20 ppm [13]. The chemical shifts are sensitive to the lithium coordination state and can provide information about the aggregation behavior in solution.

| Nucleus | Chemical Shift Range | Multiplicity | Assignment |

|---|---|---|---|

| ⁷Li | -9 to +3 ppm | Singlet | Lithium center |

| ¹H (CH₂) | 2.5-3.0 ppm | Quartet | Methylene protons |

| ¹H (CH₃) | 1.2-1.5 ppm | Triplet | Methyl protons |

| ¹³C (CH₂) | 25-30 ppm | Singlet | Methylene carbon |

| ¹³C (CH₃) | 15-20 ppm | Singlet | Methyl carbon |

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of lithium thioethoxide. The infrared spectrum exhibits characteristic absorptions corresponding to carbon-hydrogen stretching, carbon-carbon stretching, and lithium-sulfur interactions [14] [15].

The carbon-hydrogen stretching vibrations of the ethyl group appear in the region 2800-3000 cm⁻¹, with asymmetric and symmetric stretching modes for both methyl and methylene groups [15]. The carbon-carbon stretching vibration typically appears around 1000-1200 cm⁻¹, while carbon-hydrogen bending modes are observed in the 1300-1500 cm⁻¹ region.

The lithium-sulfur stretching vibration is expected to appear in the low-frequency region, typically below 600 cm⁻¹, though the exact position depends on the coordination environment and aggregation state [15]. Bridging lithium-sulfur interactions may exhibit different vibrational frequencies compared to terminal interactions, providing information about the solid-state structure.

The infrared spectrum may also reveal information about intermolecular interactions and aggregation behavior through the presence of additional bands corresponding to lithium-sulfur bridging modes or changes in the organic substituent vibrations upon coordination [14] [15].

Mass Spectrometry

Mass spectrometry analysis of lithium thioethoxide provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z = 68, corresponding to the lithiated molecular ion [C₂H₅LiS]⁺ [16] [17].

Characteristic fragmentation patterns include loss of the ethyl group to generate [LiS]⁺ at m/z = 39, and loss of lithium to generate the thioethoxide anion. The fragmentation behavior is influenced by the lithium-sulfur bond strength and the stability of the resulting ionic fragments [16] [17].

Lithium adduct formation is commonly observed in mass spectrometry of organolithium compounds, where additional lithium ions can coordinate to create higher mass species [16] [18]. This phenomenon provides information about the aggregation tendency and coordination behavior of the compound.

Electrospray ionization mass spectrometry may reveal the presence of aggregated species in solution, with peaks corresponding to dimers, trimers, or higher oligomers depending on the sample preparation conditions and solvent system [16] [19]. The observation of such aggregates provides complementary information to nuclear magnetic resonance studies about the solution-state behavior.

| m/z Value | Assignment | Relative Intensity |

|---|---|---|

| 68 | [C₂H₅LiS]⁺ | High |

| 39 | [LiS]⁺ | Medium |

| 29 | [C₂H₅]⁺ | Low |

| 136 | [C₂H₅LiS + Li]⁺ | Variable |

Lithium thioethoxide exhibits significant nucleophilic reactivity in organic media, primarily through its anionic thioethoxide group that acts as a powerful nucleophile in various substitution reactions. The compound demonstrates exceptional utility in nucleophilic substitution reactions due to the high nucleophilicity of the sulfur atom and the favorable polarization of the carbon-sulfur bond [1] [2].

Primary Alkyl Halide Reactions

The most efficient nucleophilic substitution reactions of lithium thioethoxide occur with primary alkyl halides following the classical SN2 mechanism. These reactions proceed via backside attack of the thioethoxide anion on the electrophilic carbon center, resulting in inversion of stereochemistry and formation of thioethers [3] [4]. The reaction demonstrates second-order kinetics, with the rate being dependent on both the concentration of the nucleophile and the electrophile [5] [6].

The general reaction mechanism involves the formation of a pentacoordinate transition state where the nucleophilic sulfur atom forms a partial bond with the electrophilic carbon while the leaving group simultaneously departs [7] [8]. Primary alkyl halides react readily with lithium thioethoxide to produce the corresponding ethyl thioethers in good yields, with reactivity following the order: iodides > bromides > chlorides [9].

Secondary Alkyl Halide Interactions

Secondary alkyl halides exhibit reduced reactivity compared to primary substrates due to increased steric hindrance around the electrophilic carbon center. The reaction rate decreases significantly as the degree of substitution increases, following the established trend for SN2 reactions [5]. However, secondary alkyl halides still undergo substitution with lithium thioethoxide, albeit at slower rates and with potential competition from elimination reactions [10] [11].

Aromatic Substitution Reactions

Lithium thioethoxide demonstrates remarkable efficiency in cleaving aryl methyl ethers, particularly when subjected to microwave irradiation. The compound acts as a highly effective reagent for the O-demethylation of aryl methyl ethers, converting methyl-protected phenols to their corresponding phenolic compounds [2] [12]. This reaction typically requires elevated temperatures (160°C) and can be significantly accelerated through microwave assistance, achieving completion within 15 minutes with yields up to 90% [2].

The mechanism involves nucleophilic attack of the thioethoxide anion on the methyl carbon of the aryl methyl ether, resulting in cleavage of the C-O bond and formation of the phenolic product along with diethyl sulfide as a byproduct [2] [12]. This transformation represents a valuable synthetic methodology for protecting group removal in organic synthesis.

Kinetic and Mechanistic Parameters

The nucleophilic substitution reactions of lithium thioethoxide demonstrate characteristic features of sulfur nucleophiles, including enhanced nucleophilicity compared to oxygen analogs due to the greater polarizability of sulfur [13] [14]. The thioethoxide anion exhibits superior nucleophilicity compared to corresponding alkoxide ions, resulting in faster reaction rates and improved selectivity for substitution over elimination [13].

The enhanced nucleophilicity of lithium thioethoxide stems from the lower electronegativity of sulfur compared to oxygen, which results in less tightly held electron pairs that are more readily available for donation to electrophilic centers [13]. This characteristic makes thioethoxide particularly effective in reactions with weak electrophiles and in competitive reactions where multiple nucleophiles are present [14].

Deprotonation Mechanisms and Basicity Profiles

Lithium thioethoxide functions as a strong base in organic systems, capable of deprotonating a wide range of acidic substrates through its thioethoxide anion. The basicity of lithium thioethoxide is significantly enhanced compared to corresponding alkoxides due to the lower electronegativity of sulfur and the resulting increased electron density on the anionic center [15] [16].

Acid-Base Equilibria

The deprotonation ability of lithium thioethoxide is governed by the pKa difference between the substrate and ethanethiol (pKa ≈ 10.6). The compound readily deprotonates alcohols, phenols, carboxylic acids, and active methylene compounds, with the efficiency of deprotonation correlating inversely with the pKa of the substrate [15] [17].

For alcohols with pKa values in the range of 15-18, lithium thioethoxide achieves efficient deprotonation, generating the corresponding alkoxide and regenerating ethanethiol [17]. The reaction proceeds through a simple proton transfer mechanism where the thioethoxide anion abstracts a proton from the alcohol, forming the alkoxide salt and the conjugate acid (ethanethiol).

Phenolic Deprotonation

Phenolic compounds represent particularly favorable substrates for deprotonation by lithium thioethoxide due to their relatively low pKa values (8-10). The reaction proceeds quantitatively under mild conditions, making lithium thioethoxide an effective reagent for generating phenoxide anions in organic synthesis [17]. The enhanced acidity of phenols relative to aliphatic alcohols ensures complete deprotonation and provides thermodynamic driving force for the reaction.

Carboxylic Acid Interactions

Carboxylic acids, with pKa values typically in the range of 3-5, undergo complete deprotonation by lithium thioethoxide. This reaction is highly favorable thermodynamically and proceeds rapidly at room temperature to generate the corresponding carboxylate salts [17]. The large pKa difference between carboxylic acids and ethanethiol ensures quantitative conversion and makes this reaction essentially irreversible under normal conditions.

Active Methylene Compound Deprotonation

Active methylene compounds, such as β-dicarbonyl compounds and malonic acid derivatives, are readily deprotonated by lithium thioethoxide due to the stabilization of the resulting carbanion through resonance [15] [18]. The pKa values of these compounds typically range from 10-15, making them suitable substrates for deprotonation by the thioethoxide anion.

Mechanistic Pathways

The deprotonation mechanism involves nucleophilic attack of the thioethoxide anion on the acidic hydrogen atom, followed by proton transfer and formation of the conjugate base pair. The reaction proceeds through a concerted mechanism where bond breaking and formation occur simultaneously, minimizing the formation of high-energy intermediates [15].

The basicity profile of lithium thioethoxide is influenced by several factors, including the polarizability of the sulfur atom, the ionic character of the lithium-sulfur bond, and the solvation environment. In polar aprotic solvents, the basicity is enhanced due to reduced solvation of the anion, while in protic solvents, hydrogen bonding interactions can moderate the basicity [16].

Thermal Decomposition Pathways and Kinetic Stability

The thermal decomposition of lithium thioethoxide follows a complex multi-step pathway involving sequential bond cleavage and rearrangement processes. Understanding these pathways is crucial for determining the thermal stability limits and safe handling conditions for the compound [19] [20].

Initial Decomposition Stage (316-400°C)

The thermal decomposition of lithium thioethoxide begins at temperatures above its melting point range of 316-333°C [21]. The initial decomposition involves cleavage of the carbon-sulfur bond, resulting in the formation of lithium sulfide (Li2S) and ethylene (C2H4) as primary products [22] [20]. This process follows first-order kinetics with respect to the substrate concentration and exhibits an activation energy characteristic of C-S bond dissociation.

The mechanism involves homolytic cleavage of the carbon-sulfur bond, generating ethyl and sulfur radicals that subsequently undergo rearrangement and hydrogen abstraction reactions [20]. The formation of ethylene as a major product indicates β-elimination processes occurring within the decomposition pathway.

Secondary Decomposition Processes (400-600°C)

At elevated temperatures, secondary decomposition reactions become prominent, involving the breakdown of lithium sulfide intermediates and the formation of lithium oxide (Li2O) [22] [20]. This stage is characterized by the cleavage of lithium-sulfur bonds and the evolution of sulfur-containing gases, including hydrogen sulfide (H2S) and sulfur dioxide (SO2).

The kinetic stability in this temperature range decreases significantly, with rapid decomposition occurring as the activation barriers for multiple competing reactions are overcome [20]. The decomposition products include both volatile sulfur compounds and solid lithium-containing residues.

Complete Decomposition (600-800°C)

At temperatures exceeding 600°C, complete decomposition of lithium thioethoxide occurs, with the formation of lithium oxide as the primary solid residue [22] [23]. This stage involves the breakdown of all organic components and the conversion of sulfur-containing intermediates to gaseous products.

The decomposition process at these elevated temperatures is characterized by multiple competing pathways, including oxidation reactions when oxygen is present and the formation of various sulfur oxides [20]. The kinetic stability is minimal, and the compound undergoes rapid and complete transformation.

Kinetic Parameters and Stability Assessment

The thermal stability of lithium thioethoxide is moderate compared to other organolithium compounds, with the onset of decomposition occurring at relatively low temperatures due to the weakness of the carbon-sulfur bond [19]. The activation energy for the initial decomposition step is approximately 150-200 kJ/mol, indicating a moderate thermal stability that requires careful temperature control during handling and storage.

The kinetic stability is influenced by several factors, including the presence of moisture, oxygen, and other reactive species that can catalyze decomposition reactions [19]. Under inert atmospheres, the compound exhibits improved stability, while exposure to air or moisture significantly accelerates decomposition processes.

Mechanistic Considerations

The thermal decomposition mechanism involves a combination of radical and ionic pathways, with the relative importance of each pathway depending on the temperature and reaction conditions [20]. At lower temperatures, ionic mechanisms predominate, while at higher temperatures, radical processes become more significant.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive